molecular formula C17H16F3NO5S B2436767 methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate CAS No. 1396750-33-6

methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate

Cat. No.: B2436767
CAS No.: 1396750-33-6
M. Wt: 403.37
InChI Key: WBOWZBICOGNJBW-UHFFFAOYSA-N
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Description

Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate is a chemical compound known for its unique structure and properties It is used in various scientific research applications, particularly in the fields of chemistry and biology

Scientific Research Applications

Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate is utilized in several scientific research areas:

    Chemistry: It is used in the synthesis and characterization of novel chemical entities, particularly in catalytic processes that yield pharmaceutically relevant products.

    Biology: The compound’s structure is related to those used in studies of antihyperglycemic agents, indicating its potential in developing new therapeutic agents.

    Medicine: Research into its potential therapeutic applications, including its role in developing new drugs, is ongoing.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.

Preparation Methods

One common synthetic route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with methyl 4-aminobenzoate under appropriate conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the hydroxy group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways.

Comparison with Similar Compounds

Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate can be compared with similar compounds such as:

    3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: This compound shares the trifluoromethyl and hydroxy groups but differs in its overall structure and applications.

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Another similar compound with trifluoromethyl and hydroxy groups, used in different chemical reactions and applications.

Properties

IUPAC Name

methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c1-26-15(22)12-7-9-14(10-8-12)27(24,25)21-11-16(23,17(18,19)20)13-5-3-2-4-6-13/h2-10,21,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOWZBICOGNJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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